molecular formula C24H28O4 B1681990 SR11237 CAS No. 146670-40-8

SR11237

Cat. No.: B1681990
CAS No.: 146670-40-8
M. Wt: 380.5 g/mol
InChI Key: ZZUKALQMHNSWTK-UHFFFAOYSA-N
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Description

SR 11237, also known as BMS-649, is a synthetic organic compound that functions as a pan retinoid X receptor agonist. It is devoid of any retinoic acid receptor activity. Retinoid X receptors are nuclear receptors that play a crucial role in regulating gene expression involved in various biological processes, including cell differentiation, apoptosis, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 11237 involves the formation of a benzoic acid derivative with a dioxolane ring attached to a tetramethyl-substituted naphthalene moiety. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the dioxolane ring and subsequent attachment to the naphthalene structure .

Industrial Production Methods

Industrial production methods for SR 11237 are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. The production involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SR 11237 primarily undergoes reactions typical of benzoic acid derivatives and dioxolane-containing compounds. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylic acids or ketones, while reduction of the dioxolane ring can produce alcohols .

Scientific Research Applications

SR 11237 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study retinoid X receptor signaling pathways and their role in gene expression regulation.

    Biology: Employed in research to understand the mechanisms of cell differentiation, apoptosis, and metabolism mediated by retinoid X receptors.

    Medicine: Investigated for its potential therapeutic applications in diseases where retinoid X receptor signaling is implicated, such as cancer and metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development .

Mechanism of Action

SR 11237 exerts its effects by binding to retinoid X receptors, causing the formation of RXR/RXR homodimers. These homodimers then transactivate a reporter gene containing a RXR-response element. This activation leads to the regulation of target gene expression involved in various biological processes. The compound does not interact with retinoic acid receptors, making it selective for retinoid X receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SR 11237

SR 11237 is unique in its high selectivity for retinoid X receptors without any activity on retinoic acid receptors. This selectivity allows for more targeted studies and potential therapeutic applications focused solely on retinoid X receptor-mediated pathways, reducing the risk of off-target effects associated with retinoic acid receptor activation .

Properties

IUPAC Name

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKALQMHNSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163433
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146670-40-8
Record name SR 11237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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